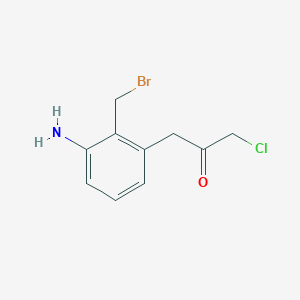
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-amino-6-(trifluoromethoxy)phenol.
Bromination: The phenol group is brominated using bromine or a brominating agent to introduce the bromine atom.
Formation of Propanone Moiety: The brominated intermediate undergoes a reaction with a suitable propanone derivative to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of trifluoromethoxy-substituted compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group and the trifluoromethoxy group play crucial roles in binding to target proteins or enzymes. The bromopropanone moiety may participate in covalent bonding or other interactions, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can be compared with similar compounds such as:
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy and amino groups but differs in the core structure.
Riluzole: A neuroprotective drug with a similar trifluoromethoxy substitution, used in the treatment of amyotrophic lateral sclerosis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9BrF3NO2 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
1-[2-amino-6-(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c11-5-4-7(16)9-6(15)2-1-3-8(9)17-10(12,13)14/h1-3H,4-5,15H2 |
Clave InChI |
ZJMYLRCYZFPCNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)CCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)









![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)

